molecular formula C19H21NO4 B11089373 3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

Cat. No.: B11089373
M. Wt: 327.4 g/mol
InChI Key: ZGZPAUNBYNFRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethoxyphenyl group, a methylbenzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl iodide and a suitable catalyst.

    Amidation Reaction: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzoyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
  • 3-(4-Ethoxyphenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
  • 3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]butanoic acid

Uniqueness

3-(4-Ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C19H21NO4/c1-3-24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-13(2)5-7-15/h4-11,17H,3,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

ZGZPAUNBYNFRSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.